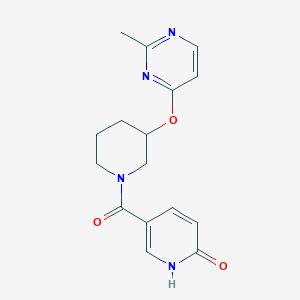
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-Nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the imidazole and thiazole families. It’s structured to potentially exhibit various chemical and biological properties, making it of interest in multiple fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the Imidazole Ring
Starting Materials: : 3-nitrobenzaldehyde, p-toluidine, and thiosemicarbazide.
Reaction Conditions: : Typically involves refluxing in ethanol with a catalytic amount of acetic acid.
Thioether Formation
Starting Materials: : The formed imidazole and 2-mercaptoacetic acid.
Reaction Conditions: : Stirring under basic conditions, often in the presence of a dehydrating agent like DCC (Dicyclohexylcarbodiimide).
Thiazole Ring Attachment
Starting Materials: : 2-mercaptoacetic acid derivative and 2-aminothiazole.
Reaction Conditions: : Usually involves heating with a suitable condensing agent to form the final thiazole ring attachment.
Industrial Production Methods
While specific industrial methods for large-scale production of this compound are not widely documented, typical industrial synthetic processes would involve:
Optimization of Reaction Conditions: : Adjustments in temperature, solvents, and catalysts for efficiency.
Purification: : Crystallization, filtration, and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The nitrophenyl group can undergo reduction to form amines.
Reagents: : H2 and Pd/C catalyst.
Products: : 3-aminophenyl derivative.
Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.
Reagents: : Halogenated agents.
Products: : Halogenated thiazole derivatives.
Reduction: : The nitro group can be selectively reduced.
Reagents: : SnCl2 in HCl.
Products: : Corresponding aniline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Potential use as a catalyst or ligand in organic synthesis due to the presence of multiple heteroatoms.
Biology
Antimicrobial Agent: : Studies have indicated its potential as an antimicrobial due to its imidazole and thiazole moieties.
Medicine
Anti-inflammatory Properties: : Preliminary research suggests it might have anti-inflammatory effects, relevant in drug development.
Industry
Dye Manufacturing: : Used in the synthesis of complex dyes due to its robust chemical structure.
Mécanisme D'action
The compound’s biological activities are mainly attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: : Enzymes like cytochrome P450, microbial cell walls.
Pathways Involved: : Inhibition of enzyme activity, disruption of microbial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide: : Lacks the nitrophenyl and p-tolyl groups, potentially affecting its antimicrobial efficiency.
2-((5-(4-Nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Variation in the nitrophenyl substitution position, altering its chemical reactivity.
1-(4-Methylphenyl)-2-(1H-imidazol-2-ylthio)acetamide: : Absence of the thiazole ring, which might affect its biological activity.
Uniqueness
Comprehensive Structure:
Versatile Reactivity: : Multiple reactive sites offer a broad spectrum of chemical transformations and biological interactions.
This article touches on the various aspects and potential applications of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. The unique structure of this compound makes it a fascinating subject in diverse fields of research.
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-14-5-7-16(8-6-14)25-18(15-3-2-4-17(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSAUXIQJMEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)

![2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide](/img/structure/B2474980.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)
![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)


![1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2474989.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)
![(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474994.png)
